3-Methyl-1-pentanol

Catalog No.
S584346
CAS No.
589-35-5
M.F
C6H14O
M. Wt
102.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-1-pentanol

CAS Number

589-35-5

Product Name

3-Methyl-1-pentanol

IUPAC Name

3-methylpentan-1-ol

Molecular Formula

C6H14O

Molecular Weight

102.17 g/mol

InChI

InChI=1S/C6H14O/c1-3-6(2)4-5-7/h6-7H,3-5H2,1-2H3

InChI Key

IWTBVKIGCDZRPL-UHFFFAOYSA-N

SMILES

CCC(C)CCO

Solubility

0.04 M

Synonyms

(DL)-3-Methylpentyl Alcohol; (±)-3-Methyl-1-pentanol; 2-Ethyl-4-butanol; 3-Ethyl Butanol; 3-Ethyl-1-butanol; 3-Methylpentanol; NSC 9466;

Canonical SMILES

CCC(C)CCO

Occurrence and Natural Production:

  • 3-Methyl-1-pentanol is a primary alcohol found naturally in various plants and microorganisms, including:
    • Artemisia capillaris: A flowering plant commonly known as mugwort Source: National Institutes of Health, [PubChem: )]
    • Vitis vinifera: The grapevine species used for winemaking Source: National Institutes of Health, [PubChem: )]
    • Saccharomyces cerevisiae: Baker's yeast Source: National Institutes of Health, [PubChem: )]

Potential Research Applications:

  • Studies on plant-insect interactions: Research suggests 3-Methyl-1-pentanol might play a role in attracting certain insects to plants Source: The Good Scents Company Information System, [Good Scents: ]
  • Microorganism research: As a yeast metabolite, 3-Methyl-1-pentanol might be relevant in studies on yeast physiology and fermentation processes Source: National Institutes of Health, [PubChem: )]

3-Methyl-1-pentanol, also known as 3-methylpentan-1-ol, is an organic compound classified as a primary alcohol. Its chemical formula is C₆H₁₄O, and it has a molecular weight of approximately 102.17 g/mol. This compound features a methyl group attached to the third carbon of a pentanol chain, giving it unique structural properties. It naturally occurs in various plants, notably in Capsicum frutescens, commonly known as the tabasco pepper .

There is no current research available on a specific mechanism of action for 3-Methyl-1-pentanol in biological systems.

  • Flammability: Flash point of 58 °C (136 °F) [], indicating flammability.
  • Safety Concerns: Limited data available, but as with most alcohols, it may cause irritation to eyes, skin, and respiratory system upon contact or inhalation.
Typical of alcohols, including:

  • Dehydration: Under acidic conditions, it can undergo dehydration to form alkenes.
  • Oxidation: It can be oxidized to form ketones or aldehydes depending on the conditions.
  • Esterification: Reacting with acids can yield esters, which are important in flavor and fragrance industries.

The reaction thermochemistry indicates that the formation of 3-methyl-1-pentanol from its precursors involves significant energy changes, with relevant enthalpy values reported .

3-Methyl-1-pentanol exhibits biological activity as a plant metabolite. It is involved in various metabolic pathways within organisms, particularly in yeast species like Saccharomyces cerevisiae, where it plays a role in fermentation processes . Its presence in food sources contributes to flavor profiles, impacting sensory attributes.

Several methods exist for synthesizing 3-methyl-1-pentanol:

  • Hydroformylation: This method involves the reaction of propylene with syngas (carbon monoxide and hydrogen) to produce aldehydes, which can then be reduced to alcohols.
  • Grignard Reaction: A Grignard reagent can react with formaldehyde followed by hydrolysis to yield 3-methyl-1-pentanol.
  • Reduction of Ketones: Reducing 3-methylpentan-2-one can also yield this alcohol .

3-Methyl-1-pentanol shares structural similarities with several other alcohols. Here are some comparable compounds:

Compound NameStructural FormulaUnique Features
2-Methyl-1-butanolC₅H₁₂OMethyl group at the second carbon.
2-PentanolC₅H₁₂OSecondary alcohol with different reactivity.
1-PentanolC₅H₁₂OStraight-chain primary alcohol without branching.

Uniqueness of 3-Methyl-1-Pentanol

What sets 3-methyl-1-pentanol apart is its branched structure, which influences its physical properties such as boiling point and solubility compared to straight-chain alcohols. Its occurrence in specific natural sources also adds to its uniqueness in terms of flavor contributions in food products .

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 1465 companies from 6 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 134 of 1465 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 1331 of 1465 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

589-35-5
20281-83-8

Wikipedia

3-methyl-1-pentanol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty alcohols [FA05]

General Manufacturing Information

1-Pentanol, 3-methyl-: ACTIVE

Dates

Modify: 2023-08-15

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